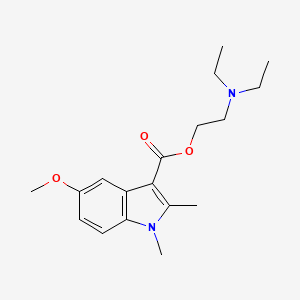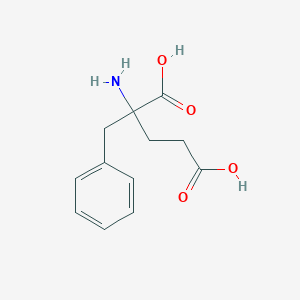
2-Benzylglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylglutamic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of glutamic acid, where a benzyl group is attached to the second carbon of the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylglutamic acid typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base to facilitate the substitution reaction. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Temperature: Room temperature to moderate heating (25-60°C)
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as:
Fermentation: Using genetically modified microorganisms to produce the compound from simpler precursors.
Catalytic Processes: Employing catalysts to enhance the efficiency and yield of the synthetic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylglutamic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The carboxyl groups can be reduced to form the corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: 2-Benzylglutamol
Substitution: Various benzyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Benzylglutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Benzylglutamic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that modify proteins, leading to changes in protein function and activity. The benzyl group can also interact with hydrophobic pockets in proteins, affecting their stability and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutamic Acid: The parent compound, widely used in protein synthesis and as a neurotransmitter.
Benzylglutamate: Another derivative with similar structural properties but different functional groups.
2-Phenylglutamic Acid: Similar to 2-Benzylglutamic acid but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the benzyl group plays a crucial role in the compound’s activity and interactions.
Propriétés
Numéro CAS |
3183-16-2 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-amino-2-benzylpentanedioic acid |
InChI |
InChI=1S/C12H15NO4/c13-12(11(16)17,7-6-10(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,15)(H,16,17) |
Clé InChI |
GHBDJTAKZXGXIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CCC(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
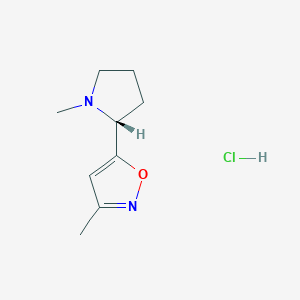
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
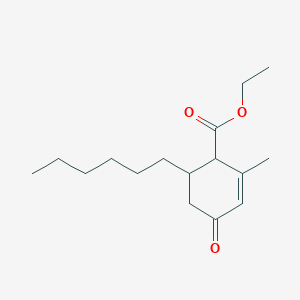

![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)
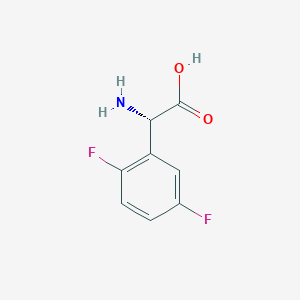

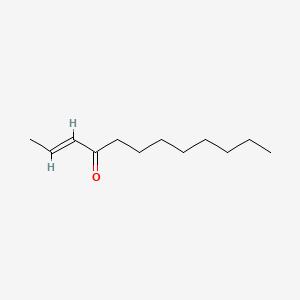
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)

